5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide
Overview
Description
5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a chloro-substituted benzene ring, a cyclopropyl group, and an ethoxy group, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide typically involves the following steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Cyclopropylation: The attachment of a cyclopropyl group.
Each of these steps requires specific reagents and conditions. For example, chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions. Sulfonation often involves the use of sulfuric acid or sulfonyl chlorides. Cyclopropylation can be carried out using cyclopropyl halides in the presence of a base. Ethoxylation typically involves the use of ethyl alcohol or ethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: As a sulfonamide, it has potential antimicrobial properties and can be investigated for use in drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide involves its interaction with biological molecules. As a sulfonamide, it likely inhibits the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-ethoxybenzenesulfonamide: Lacks the cyclopropyl group.
N-cyclopropyl-2-ethoxybenzenesulfonamide: Lacks the chloro group.
5-chloro-N-cyclopropylbenzenesulfonamide: Lacks the ethoxy group.
Uniqueness
5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide is unique due to the presence of all three functional groups: chloro, cyclopropyl, and ethoxy. This combination of groups can confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-2-16-10-6-3-8(12)7-11(10)17(14,15)13-9-4-5-9/h3,6-7,9,13H,2,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSPRYHVKZJGNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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